![molecular formula C18H18N4O2 B4086251 N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine](/img/structure/B4086251.png)
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine
描述
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 has been extensively studied for its potential as a cancer therapy agent.
作用机制
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been shown to be highly selective for PARP enzymes, with minimal off-target effects.
Biochemical and Physiological Effects
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other cancer therapies. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has a favorable toxicity profile, with minimal side effects observed in preclinical and clinical studies.
实验室实验的优点和局限性
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has several advantages for use in lab experiments. It is highly selective for PARP enzymes, which allows for the specific targeting of DNA repair pathways. It has also been shown to be effective in a wide range of cancer cell lines and animal models. However, the cost of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine can be a limitation for some labs, and its use in clinical trials means that it may not be readily available for research purposes.
未来方向
There are several future directions for the study of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine. One area of research is the development of combination therapies that include N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, as it has been shown to enhance the efficacy of other cancer therapies. Another area of research is the identification of biomarkers that can predict response to N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine, which could help to personalize cancer treatment. Additionally, the use of N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine in other disease areas, such as neurodegenerative disorders, is an area of ongoing research.
科学研究应用
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine has been extensively studied for its potential as a cancer therapy agent. It has shown promising results in preclinical studies and is currently being tested in clinical trials for the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
属性
IUPAC Name |
3-N,6-N-bis(3-methoxyphenyl)pyridazine-3,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-23-15-7-3-5-13(11-15)19-17-9-10-18(22-21-17)20-14-6-4-8-16(12-14)24-2/h3-12H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGFTRLSWBXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(C=C2)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-methoxyphenyl)-3,6-pyridazinediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。